2-(ethylsulfanyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate thiadiazole derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiadiazole moieties, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs for treating infections and cancer.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
Compared to these compounds, 2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE may exhibit unique biological activities or chemical reactivity due to its specific structure and functional groups.
Properties
Molecular Formula |
C19H19N3O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-25-16-11-7-5-9-14(16)18(23)20-19-22-21-17(26-19)12-13-8-4-6-10-15(13)24-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
IQDUHCZEGXPNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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